ML2006a4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

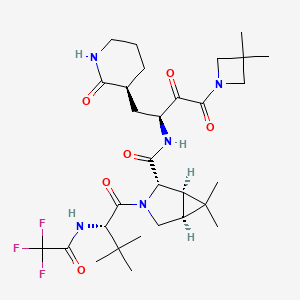

C30H44F3N5O6 |

|---|---|

Molecular Weight |

627.7 g/mol |

IUPAC Name |

(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

InChI |

InChI=1S/C30H44F3N5O6/c1-27(2,3)21(36-26(44)30(31,32)33)25(43)38-12-16-18(29(16,6)7)19(38)23(41)35-17(11-15-9-8-10-34-22(15)40)20(39)24(42)37-13-28(4,5)14-37/h15-19,21H,8-14H2,1-7H3,(H,34,40)(H,35,41)(H,36,44)/t15-,16-,17-,18-,19-,21+/m0/s1 |

InChI Key |

VROHPLCHMBSVMZ-PUFBLQPOSA-N |

Isomeric SMILES |

CC1(CN(C1)C(=O)C(=O)[C@H](C[C@@H]2CCCNC2=O)NC(=O)[C@@H]3[C@@H]4[C@@H](C4(C)C)CN3C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C |

Canonical SMILES |

CC1(CN(C1)C(=O)C(=O)C(CC2CCCNC2=O)NC(=O)C3C4C(C4(C)C)CN3C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

ML2006a4: A Technical Guide to its Mechanism of Action as a SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ML2006a4, a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro). The document details its biochemical and cellular activity, pharmacokinetic profile, and the underlying molecular interactions that contribute to its antiviral efficacy.

Core Mechanism of Action: Inhibition of the SARS-CoV-2 Main Protease (Mpro)

This compound is a picomolar-affinity inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro)[1]. Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2. It functions by cleaving the viral polyproteins (pp1a and pp1ab) at multiple sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription. By inhibiting Mpro, this compound prevents the processing of these polyproteins, thereby halting the viral life cycle.

Developed through structure-guided modifications of the hepatitis C virus protease inhibitor boceprevir, this compound features a derivatized ketoamide reactive group. This modification enhances cell permeability and oral bioavailability. A key characteristic of this compound is its reduced sensitivity to several Mpro mutations that confer resistance to other protease inhibitors like nirmatrelvir.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiviral activity of this compound, as well as its pharmacokinetic parameters in a murine model.

Table 1: In Vitro Inhibitory and Antiviral Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC50 | 1.05 nM | SARS-CoV-2 Mpro Inhibition Assay | [2] |

| Ki | 0.26 nM | SARS-CoV-2 Mpro Inhibition Assay | [2] |

| EC50 | 100 nM | Huh7.5.1-ACE2-TMPRSS2 cells | [1] |

| EC50 | 120 nM | A549-ACE2 cells | [1] |

| CC50 | > 100 µM | Cytotoxicity Assay | [2] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in BALB/c Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | 27% | 40 mg/kg, p.o. | [1] |

| Plasma Clearance (Cpl) | 39 mL/min/kg | 20 mg/kg, i.v. | [1] |

| Volume of Distribution (Vss) | 0.66 L/kg | 20 mg/kg, i.v. | [1] |

Signaling Pathways and Host Interaction

The primary signaling pathway targeted by this compound is the SARS-CoV-2 replication pathway, specifically the post-translational processing of viral polyproteins. Beyond its direct antiviral action, the inhibition of Mpro by this compound may also have indirect effects on the host's innate immune response. SARS-CoV-2 Mpro has been shown to cleave host proteins involved in antiviral signaling, thereby dampening the immune response. By inhibiting Mpro, this compound could potentially restore these antiviral pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures used for the evaluation of SARS-CoV-2 Mpro inhibitors.

SARS-CoV-2 Mpro FRET-Based Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

This compound (or test compound)

-

DMSO

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.

-

Add 5 µL of the diluted this compound solution to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known Mpro inhibitor as a positive control.

-

Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~50 nM) to all wells except for the no-enzyme control wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM) to all wells.

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm) at 1-minute intervals for 30 minutes.

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence increase.

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay determines the ability of a compound to protect cells from virus-induced death.

Materials:

-

Vero E6 or Huh7.5.1-ACE2-TMPRSS2 cells

-

SARS-CoV-2 viral stock

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

This compound (or test compound)

-

DMSO

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

The following day, prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted this compound. Include wells with medium and DMSO as virus controls, and wells with medium only as cell controls.

-

In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, assess cell viability using a reagent such as CellTiter-Glo® according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Plot the percentage of viability versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

In parallel, perform a cytotoxicity assay by treating uninfected cells with the same concentrations of this compound to determine the CC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of an orally administered antiviral compound in mice.

Materials:

-

BALB/c mice

-

This compound formulated for oral and intravenous administration

-

Oral gavage needles and syringes

-

Intravenous injection equipment

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

LC-MS/MS system for bioanalysis

Procedure:

-

For the oral administration group, fast mice overnight. Administer a single dose of this compound (e.g., 40 mg/kg) via oral gavage.

-

For the intravenous administration group, administer a single bolus dose of this compound (e.g., 20 mg/kg) via the tail vein.

-

Collect blood samples (~20-30 µL) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose from the submandibular or saphenous vein.

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability.

Conclusion

This compound is a promising preclinical candidate for the treatment of COVID-19. Its potent inhibition of the SARS-CoV-2 main protease, favorable pharmacokinetic profile, and activity against resistant variants underscore its potential as a next-generation antiviral therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug discovery and development.

References

ML2006a4 SARS-CoV-2 Mpro inhibition

An In-Depth Technical Guide to ML2006a4: A Potent Inhibitor of SARS-CoV-2 Mpro

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro, or 3CLpro) is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins essential for viral replication and transcription.[1][2][3][4] Due to its indispensable role and the fact that no human proteases are known to cleave after a glutamine residue—Mpro's preferred cleavage site—it stands as a prime target for antiviral drug development.[1][2] The development of potent and selective Mpro inhibitors is a key strategy for creating effective COVID-19 therapeutics.[3] this compound has emerged as a highly potent, orally bioavailable inhibitor of SARS-CoV-2 Mpro, demonstrating significant promise in preclinical studies.[5][6][7] Developed through structure-guided modifications of the hepatitis C virus protease inhibitor boceprevir, this compound exhibits picomolar affinity and robust antiviral activity.[7]

Quantitative Analysis of this compound Inhibition and Efficacy

The inhibitory potency and preclinical efficacy of this compound have been quantified through various in vitro and in vivo experiments. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line / Conditions | Source |

| IC50 | 1.05 nM | Enzymatic Assay | [6] |

| Ki | 0.26 nM | Enzymatic Assay | [6] |

| EC50 | 100 nM | Huh7.5.1-ACE2-TMPRSS2 cells | [5][6] |

| EC50 | 120 nM | A549-ACE2 cells | [5] |

| CC50 | > 100 µM | Cytotoxicity Assay | [6] |

Table 2: Potency of this compound Against Mpro Mutants

| Mpro Mutant | Ki Value | Source |

| S144A | 1.2 nM | [6] |

| L50F E166A | 1.4 - 28 nM | [6] |

| E166A | 1.4 - 28 nM | [6] |

| E166V | 1.4 - 28 nM | [6] |

| E166Q | 1.4 - 28 nM | [6] |

| A173V | 1.4 - 28 nM | [6] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Dosing | Source |

| Oral Bioavailability | 27% | 40 mg/kg, p.o. | [5] |

| Plasma Clearance (Cpl) | 39 mL/min/kg | 20 mg/kg, i.v. | [5] |

| Volume of Distribution (Vss) | 0.66 L/kg | 20 mg/kg, i.v. | [5] |

Table 4: In Vivo Antiviral Efficacy of this compound in BALB/c Mice

| Treatment Regimen | Outcome | Source |

| 40 mg/kg, p.o., twice daily for 4 days | Ameliorated SARS-CoV-2 infection, reduced inflammation, improved epithelial regeneration, and increased survival rates with minimal weight loss. | [5] |

| 20 mg/kg this compound + 20 mg/kg Ritonavir | Fully rescued SARS-CoV-2 infected mice with minimal weight loss and no clinical abnormalities. | [6] |

Mechanism of Action and Key Interactions

SARS-CoV-2 Mpro functions as a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 and Histidine-41 to hydrolyze the viral polyprotein.[4] Inhibitors like this compound are designed to interfere with this process. As a derivative of boceprevir, a covalent inhibitor, this compound likely contains an electrophilic "warhead" (such as a ketoamide) that forms a covalent bond with the catalytic Cys145 residue, thereby inactivating the enzyme.[3][7] This mechanism provides potent and often irreversible inhibition.

Caption: SARS-CoV-2 Mpro cleaves viral polyproteins to enable replication, a process blocked by this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the probable protocols used to generate the data on this compound.

SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)

This assay is used to determine the in vitro inhibitory activity (IC50) of a compound against the Mpro enzyme.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Protocol Outline:

-

Reagent Preparation: Recombinant SARS-CoV-2 Mpro enzyme is diluted to a working concentration (e.g., 5-50 nM) in an appropriate assay buffer (e.g., PBS or Tris-based buffer). The FRET peptide substrate is also diluted to its working concentration (e.g., 12-20 µM).[8][9]

-

Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer to create a range of test concentrations.

-

Enzyme-Inhibitor Pre-incubation: A fixed volume of the Mpro enzyme solution is added to the wells of a microplate. An equal volume of the diluted this compound solution is then added. The plate is incubated at room temperature (e.g., for 30-60 minutes) to allow the inhibitor to bind to the enzyme.[8][9]

-

Reaction Initiation: The enzymatic reaction is started by adding a fixed volume of the FRET substrate to each well.

-

Signal Detection: The fluorescence intensity is measured kinetically over a period (e.g., 1-2 hours) using a microplate reader with appropriate excitation (e.g., 340-360 nm) and emission (e.g., 460-480 nm) wavelengths.[8]

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence increase. The percent inhibition at each this compound concentration is determined relative to a no-inhibitor (positive) control. The IC50 value is calculated by fitting the dose-response data to a suitable equation.

-

Caption: Workflow for determining Mpro inhibitory activity using a FRET-based enzymatic assay.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit viral replication in host cells, providing the EC50 value.

-

Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Huh7.5.1-ACE2-TMPRSS2, A549-ACE2, or Vero E6) are treated with the inhibitor and then infected with the virus. The antiviral effect is quantified by measuring the extent of cell death (cytopathic effect, CPE) or viral load after a period of incubation.[10]

-

Protocol Outline:

-

Cell Seeding: Appropriate host cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Viral Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.[10]

-

Incubation: The plate is incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (e.g., 3 days).[10]

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CCK8, which measures metabolic activity.[10][11] A higher signal indicates more living cells and thus a stronger protective effect of the compound.

-

Data Analysis: The results are normalized to uninfected controls (100% viability) and infected, untreated controls (0% protection). The EC50 value is determined by plotting the percentage of cell protection against the drug concentration.

-

In Vivo Efficacy Study in a Mouse Model

This study evaluates the therapeutic effect of the inhibitor in a living animal model of SARS-CoV-2 infection.

-

Principle: A susceptible animal model (e.g., BALB/c mice or K18-hACE2 transgenic mice) is infected with SARS-CoV-2. A treatment group receives the inhibitor, while a control group receives a placebo. The efficacy is assessed by monitoring clinical signs, weight loss, viral load in the lungs, and survival rates.[5][10]

-

Protocol Outline:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions.

-

Infection: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.

-

Treatment: Treatment with this compound (e.g., 40 mg/kg, orally) or a vehicle control is initiated post-infection and administered according to a defined schedule (e.g., twice daily for 4 days).[5]

-

Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, ruffled fur, and altered breathing.

-

Endpoint Analysis: At a predetermined time point (e.g., 4-5 days post-infection), a subset of animals is euthanized. Lungs are harvested to quantify viral titers (via qPCR or plaque assay) and to assess lung lesions and inflammation through histopathology.[5][10]

-

Survival Study: A separate cohort of animals may be monitored for a longer period to assess the impact of the treatment on overall survival.

-

Data Analysis: Statistical comparisons are made between the treated and control groups for all measured parameters (weight loss, viral load, lung injury scores, survival curves).

-

Caption: General workflow for evaluating the in vivo efficacy of an antiviral agent in a mouse model.

Conclusion

This compound is a picomolar inhibitor of the SARS-CoV-2 main protease that demonstrates potent antiviral activity in cellular assays and significant therapeutic efficacy in animal models.[5][6] Its oral bioavailability and its ability to retain activity against several Mpro mutations highlight its potential as a next-generation therapeutic agent for COVID-19.[5][6][7] The comprehensive dataset, from in vitro enzyme kinetics to in vivo studies, provides a strong foundation for its further clinical development. The detailed experimental protocols outlined herein serve as a guide for researchers in the field of antiviral drug discovery, ensuring that such promising candidates can be rigorously and reproducibly evaluated.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | SARS-CoV-2 Mpro inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. aurorabiolabs.com [aurorabiolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potential inhibitors targeting SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of ML2006a4 to SARS-CoV-2 Main Protease (Mpro)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle, represents a primary target for the development of antiviral therapeutics. This document provides a detailed technical overview of the binding affinity of ML2006a4, a potent and orally bioavailable inhibitor of SARS-CoV-2 Mpro. This compound, a derivative of the hepatitis C virus protease inhibitor boceprevir, demonstrates picomolar-level inhibitory activity and maintains efficacy against common Mpro mutations. This guide synthesizes key quantitative data, outlines detailed experimental methodologies for assessing binding affinity, and presents visual representations of the inhibitor's mechanism of action and a typical experimental workflow.

Introduction to this compound and its Target: Mpro

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the processing of viral polyproteins into functional non-structural proteins required for viral replication and transcription.[1][2][3] Its highly conserved nature and critical role make it an attractive target for antiviral drug development.[4][5] this compound is a novel, orally active inhibitor designed to target the Mpro active site.[6][7] Developed through structure-guided modifications of boceprevir, this compound exhibits significantly improved affinity and demonstrates a favorable profile for therapeutic development.[7]

Quantitative Binding Affinity Data

The inhibitory potency of this compound against SARS-CoV-2 Mpro has been quantified through various biochemical assays. The key parameters defining its binding affinity are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 1.05 nM | Biochemical Assay | [8] |

| Ki | 0.26 nM | Biochemical Assay | [8] |

| Antiviral EC50 | 100 nM | Huh7.5.1-ACE2-TMPRSS2 cells | [6][8] |

| Antiviral EC50 | 120 nM | A549-ACE2 cells | [6] |

This compound also retains potent activity against several Mpro mutations, a critical feature for combating viral evolution.[8] For instance, its Ki value against the S144A Mpro mutant is 1.2 nM, with similar potency observed against L50F E166A, E166A, E166V, E166Q, and A173V mutations (Ki values ranging from 1.4 to 28 nM).[8]

Experimental Protocols

The determination of binding affinity and inhibitory activity of compounds like this compound against Mpro typically involves a combination of biochemical and cell-based assays.

Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Inhibition

This is a widely used method for screening Mpro inhibitors.[9]

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, FRET peptide substrate, assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT), test compound (this compound), and a suitable microplate reader.

-

Enzyme Preparation: Recombinant Mpro is diluted to the desired concentration in the assay buffer. The dimerization of Mpro is essential for its catalytic activity.[4][10]

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

-

Assay Procedure:

-

Add a fixed volume of the Mpro enzyme solution to the wells of a microplate.

-

Add the various concentrations of this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the enzyme and inhibitor mixture for a predefined period at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

-

Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal increase. The percent inhibition is calculated relative to the positive control. The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

X-ray Crystallography for Structural Analysis

To understand the molecular basis of inhibition, co-crystal structures of Mpro in complex with the inhibitor are determined.[2][11]

Protocol:

-

Protein Expression and Purification: High-purity recombinant Mpro is expressed and purified.

-

Crystallization: The purified Mpro is mixed with the inhibitor (this compound) and set up for crystallization trials using various precipitant solutions.

-

Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map and build the atomic model of the Mpro-inhibitor complex. This reveals the specific amino acid residues involved in the interaction and the covalent bond formation with the catalytic Cys145.[2][12]

Visualizing the Mechanism and Workflow

Mechanism of Mpro Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound, which involves the covalent inhibition of the Mpro catalytic dyad.

Caption: Mechanism of Mpro inhibition by this compound.

Experimental Workflow for Inhibitor Screening

The diagram below outlines a typical workflow for identifying and characterizing Mpro inhibitors like this compound.

Caption: Experimental workflow for Mpro inhibitor discovery.

Conclusion

This compound is a highly potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease with a picomolar binding affinity. Its robust activity against viral variants and favorable pharmacokinetic properties underscore its potential as a therapeutic agent for COVID-19. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel Mpro inhibitors. Further investigation into the structural and biochemical interactions of this compound with Mpro will be invaluable for the development of next-generation antiviral drugs.

References

- 1. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near-physiological-temperature serial crystallography reveals conformations of SARS-CoV-2 main protease active site for improved drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | SARS-CoV-2 Mpro inhibitor | Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay | Semantic Scholar [semanticscholar.org]

ML2006a4: A Technical Guide to Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML2006a4 is a novel, orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication. Developed through structure-guided modifications of the hepatitis C virus protease inhibitor boceprevir, this compound demonstrates picomolar affinity for its target and exhibits potent antiviral activity. A key feature of this compound is the derivatization of its ketoamide reactive group, which enhances cell permeability and oral bioavailability.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of this compound, including detailed experimental methodologies and a summary of key quantitative data.

Mechanism of Action: Targeting Viral Replication

This compound exerts its antiviral effect by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[4][7] Mpro plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins (NSPs) that are necessary for the assembly of the viral replication and transcription complex.[2] By binding to the active site of Mpro, this compound blocks this cleavage process, thereby halting viral replication.[2]

Mechanism of SARS-CoV-2 replication and inhibition by this compound.

Pharmacokinetic Profile of this compound in Mice

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[1] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice[7]

| Parameter | Intravenous (2 mg/kg) | Oral (40 mg/kg) |

| Cmax (ng/mL) | - | 1300 ± 300 |

| AUC (ng·h/mL) | 1400 ± 200 | 11000 ± 2000 |

| Clearance (mL/min/kg) | 39 | - |

| Vss (L/kg) | 0.66 | - |

| Oral Bioavailability (%) | - | 27 |

Data are presented as mean ± SD (n=3). Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; Vss: Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of this compound with Ritonavir in Mice[1]

| Formulation | Dosing Regimen (po) | Cmax (ng/mL) | AUC (ng·h/mL) |

| This compound + RTV | 40 + 20 mg/kg | 2300 ± 500 | 16000 ± 3000 |

| NTV + RTV (Comparator) | 40 + 20 mg/kg | 2100 ± 400 | 14000 ± 2000 |

Data are presented as mean ± SD (n=3). RTV: Ritonavir; NTV: Nirmatrelvir. Co-administration with ritonavir, a CYP3A4 inhibitor, increases the plasma concentration of this compound.[1]

Experimental Methodologies

Animal Models

All in vivo studies were conducted in male C57BL/6 mice (6-8 weeks old) or BALB/c mice (16-week-old females for efficacy studies).[1] The animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

Drug Formulation and Administration

For oral administration, this compound and ritonavir were prepared as a co-suspension in 0.5% methylcellulose and 2% Tween-80 in water (MCT-2).[8]

Protocol for Preparation of 0.5% Methylcellulose with 2% Tween-80 Vehicle:

-

Heat approximately one-third of the total required volume of deionized water to 70-80°C.

-

While stirring, slowly add the methylcellulose powder to the heated water to form a suspension.

-

Remove from heat and add the remaining two-thirds of the water as ice-cold water or ice chips.

-

Continue stirring until the methylcellulose is fully dissolved and the solution is clear.

-

Add Tween-80 to the final concentration of 2% and mix thoroughly.

-

The drug substances (this compound and ritonavir) are then suspended in this vehicle for oral gavage.

Pharmacokinetic Study Protocol

-

Dosing: Mice were administered this compound intravenously via the tail vein (2 mg/kg) or orally by gavage (40 mg/kg). For co-administration studies, mice were pre-dosed with ritonavir.

-

Blood Sampling: Blood samples were collected at various time points post-dosing via submandibular or cardiac puncture into EDTA-containing tubes.

-

Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

In Vivo Efficacy Study Workflow

The in vivo therapeutic efficacy of this compound was assessed in a mouse model of SARS-CoV-2 infection.

Workflow for the in vivo efficacy testing of this compound in mice.

Conclusion

This compound is a promising oral antiviral candidate with favorable pharmacokinetic properties in preclinical models. Its potent inhibition of the SARS-CoV-2 main protease, coupled with good oral bioavailability, supports its further development as a potential therapeutic for COVID-19. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antiviral agents.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Adaptation of SARS-CoV-2 in BALB/c mice for testing vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prevention and therapy of SARS-CoV-2 and the B.1.351 variant in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]

ML2006a4 Cell Permeability Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML2006a4 is a potent, orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2][3] Developed through structure-guided modifications of the hepatitis C virus (HCV) protease inhibitor boceprevir, this compound exhibits picomolar affinity for its target and demonstrates significant antiviral activity.[2][3][4] A key attribute of this compound is its improved cell permeability, a crucial factor for its efficacy as an oral therapeutic.[2][4] This technical guide provides an in-depth overview of the cell permeability studies of this compound, its mechanism of action, and detailed experimental protocols relevant to its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, facilitating a clear comparison of its activity and pharmacokinetic properties.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | EC50 (nM) |

| Huh7.5.1-ACE2-TMPRSS2 (Huh7.5.1++) | 100 |

| A549-ACE2 (A549+) | 120 |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro and In Vivo Potency of this compound and Nirmatrelvir (NTV)

| Inhibitor | Mpro IC50 (nM) | Mpro Ki (nM) | Cellular IC50 (nM) | Antiviral EC50 (nM) |

| This compound | 0.83 | 0.32 | 1.8 | 100-120 |

| Nirmatrelvir (NTV) | 2.1 | 0.82 | 4.3 | 190 |

This table presents a comparison of the inhibitory concentrations of this compound and Nirmatrelvir against purified Mpro, intracellular Mpro, and SARS-CoV-2 replication.[2]

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Dosing |

| Oral Bioavailability | 27% | 40 mg/kg, p.o. |

| Plasma Clearance (Cpl) | 39 mL/min/kg | 20 mg/kg, i.v. |

| Volume of Distribution (Vss) | 0.66 L/kg | 20 mg/kg, i.v. |

Pharmacokinetic data for this compound following intravenous and oral administration.[1]

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

This compound functions as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This proteolytic processing is a prerequisite for the assembly of the viral replication and transcription complex.

By binding to the active site of Mpro, this compound blocks the cleavage of the viral polyproteins, thereby halting the viral replication process. The derivatization of the ketoamide reactive group in this compound is a crucial feature that not only enhances its binding affinity but also improves its cell permeability and oral bioavailability.[2][3][4]

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 3. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

ML2006a4: A Technical Overview of a Potent SARS-CoV-2 Main Protease Inhibitor

Abstract

ML2006a4 is a novel, orally bioavailable small molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication. Developed through structure-guided modifications of the hepatitis C virus protease inhibitor boceprevir, this compound demonstrates picomolar affinity for Mpro and potent antiviral activity against SARS-CoV-2 in cellular and animal models.[1][2][3] Notably, it exhibits an improved resistance profile against common Mpro mutations compared to other authorized inhibitors.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

The COVID-19 pandemic, caused by SARS-CoV-2, spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[4][5] Its indispensable role and high conservation among coronaviruses, coupled with a lack of close human homologues, make it an attractive target for antiviral drug development.[6]

This compound emerged from a structure-based drug design campaign that aimed to improve upon existing Mpro inhibitors.[2][7] By modifying the scaffold of boceprevir, a clinically approved hepatitis C virus protease inhibitor, researchers at Stanford University developed this compound with enhanced binding affinity and oral bioavailability.[1][3][7] Preclinical studies have shown that this compound not only possesses potent antiviral efficacy but also maintains its activity against SARS-CoV-2 variants that have developed reduced susceptibility to other Mpro inhibitors like nirmatrelvir.[2][3]

Discovery and Synthesis

The development of this compound was a result of a meticulous structure-guided design process originating from the boceprevir scaffold.[1][2] Researchers utilized X-ray crystallography to visualize the binding of boceprevir and other inhibitors to the Mpro active site.[8] This structural information guided the systematic modification of the compound to optimize its interactions with the protease's binding pockets.

A crucial aspect of this compound's design is the derivatization of the ketoamide reactive group, which plays a key role in its improved cell permeability and oral bioavailability.[1][2] While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its synthesis is based on established methods for creating boceprevir analogs and other peptidomimetic α-ketoamides. The general approach involves the coupling of progressively larger peptide fragments, followed by the introduction of the α-ketoamide warhead.

High-Level Synthetic Strategy: The synthesis of α-ketoamide inhibitors like this compound typically involves:

-

Fragment Synthesis: Preparation of the key building blocks, including the modified proline and other amino acid analogs.

-

Peptide Coupling: Stepwise coupling of these fragments to assemble the desired peptide backbone.

-

Oxidation: Conversion of a precursor, such as an α-hydroxy acid, to the final α-ketoamide.

This process is guided by solid-phase peptide synthesis (SPPS) or solution-phase synthesis techniques.

Mechanism of Action

This compound functions as a potent and reversible covalent inhibitor of the SARS-CoV-2 Mpro.[2] The catalytic activity of Mpro relies on a Cys-His catalytic dyad within its active site.[5] this compound's α-ketoamide "warhead" is an electrophilic group that is attacked by the catalytic cysteine residue (Cys145) of Mpro, forming a covalent bond.[2] This covalent modification of the active site effectively blocks the enzyme's ability to cleave the viral polyproteins, thereby halting the viral replication cycle.

The following diagram illustrates the inhibitory mechanism of this compound on the SARS-CoV-2 replication cycle.

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy and Cytotoxicity

| Parameter | Cell Line | Value | Reference |

| IC50 (Mpro Inhibition) | - | Picomolar | [9] |

| EC50 (Antiviral Activity) | Huh7.5.1-ACE2-TMPRSS2 | 100 nM | [9] |

| A549-ACE2 | 120 nM | [9] | |

| CC50 (Cytotoxicity) | - | > 100 µM |

Table 2: Pharmacokinetic Profile in BALB/c Mice

| Parameter | Route | Dose | Value | Reference |

| Oral Bioavailability | p.o. | 40 mg/kg | 27% | [9] |

| Plasma Clearance (Cpl) | i.v. | 20 mg/kg | 39 mL/min/kg | [9] |

| Volume of Distribution (Vss) | i.v. | 20 mg/kg | 0.66 L/kg | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the Mpro enzyme.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 2 mM DTT)

-

This compound (or test compound)

-

DMSO

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a fixed concentration of recombinant Mpro to each well of the 384-well plate.

-

Add the diluted this compound solutions to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the fluorescence signal (e.g., excitation at 320 nm, emission at 405 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity Assay (Cell-based)

This assay measures the 50% effective concentration (EC50) of a compound in inhibiting viral replication in a cell culture model.

Materials:

-

Huh7.5.1-ACE2-TMPRSS2 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)

-

This compound (or test compound)

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or immunostaining for viral antigens)

Procedure:

-

Seed Huh7.5.1-ACE2-TMPRSS2 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted this compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, quantify the extent of viral replication in each well using a suitable method (e.g., RT-qPCR of viral RNA from the supernatant or cell lysate).

-

Plot the percentage of viral replication inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound.

Materials:

-

Huh7.5.1-ACE2-TMPRSS2 cells (or other relevant cell line)

-

Cell culture medium

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model.

Materials:

-

BALB/c mice

-

This compound formulation for intravenous (i.v.) and oral (p.o.) administration

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Administer this compound to two groups of mice via i.v. and p.o. routes at specified doses.

-

Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Visualizations

The following diagrams illustrate the drug discovery and development workflow for this compound.

Caption: this compound Drug Discovery Workflow.

Conclusion

This compound represents a promising next-generation oral antiviral candidate for the treatment of COVID-19. Its development through a rational, structure-based design approach has resulted in a potent inhibitor of the SARS-CoV-2 main protease with an encouraging preclinical profile. The improved efficacy against resistant variants highlights its potential to address the ongoing evolution of the virus. Further clinical development will be crucial to ascertain its safety and efficacy in humans and its potential role in the therapeutic arsenal against current and future coronavirus outbreaks.

References

- 1. researchgate.net [researchgate.net]

- 2. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

ML2006a4: A Boceprevir Derivative as a Potent SARS-CoV-2 Main Protease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme in the viral life cycle, making it a prime target for antiviral drug development. This technical guide provides a comprehensive overview of ML2006a4, a potent Mpro inhibitor derived from the hepatitis C virus (HCV) protease inhibitor, boceprevir. Through structure-guided modifications, this compound was developed to exhibit picomolar affinity for SARS-CoV-2 Mpro, significant antiviral activity, favorable oral pharmacokinetics, and efficacy against nirmatrelvir-resistant viral variants. This document details the core aspects of this compound, including its mechanism of action, synthesis rationale, comparative efficacy, and detailed experimental protocols for its evaluation.

Introduction: The Evolution from Boceprevir

Boceprevir, an approved HCV NS3/4A protease inhibitor, was identified early in the pandemic as a potential repurposed drug for COVID-19 due to its ability to inhibit the SARS-CoV-2 Mpro.[1][2] However, its antiviral activity against SARS-CoV-2 was moderate.[1][3] This prompted structure-guided drug design efforts to optimize the boceprevir scaffold specifically for the SARS-CoV-2 Mpro active site.

The development of this compound stemmed from the hypothesis that boceprevir provides a pre-organized scaffold amenable to modifications that could enhance its affinity and cellular permeability for SARS-CoV-2 Mpro inhibition.[4] Key structural insights revealed that while the P2 dimethylcyclopropylproline of boceprevir fits well into the S2 pocket of Mpro, the P1 β-cyclobutylalanyl moiety offered a suboptimal interaction with the S1 pocket.[5] A critical modification involved replacing this P1 group with a γ-lactam, a moiety known to be optimal for the S1 pocket of coronavirus proteases.[6][7] This strategic substitution, along with other modifications, led to the development of this compound, a picomolar-affinity inhibitor with significantly improved antiviral potency.[4]

Mechanism of Action

This compound is a covalent inhibitor of the SARS-CoV-2 Mpro. The viral Mpro is a cysteine protease that functions as a homodimer, with each protomer containing a catalytic dyad composed of Cysteine-145 and Histidine-41.[8][9] this compound's α-ketoamide "warhead" is a key feature derived from boceprevir. This electrophilic group forms a reversible covalent bond with the catalytic cysteine (Cys145) in the Mpro active site, mimicking the tetrahedral transition state of substrate proteolysis.[4][5] This covalent modification effectively blocks the enzyme's catalytic activity, thereby preventing the processing of viral polyproteins and inhibiting viral replication.[10] The binding of this compound is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the substrate-binding pockets of the enzyme.[11]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and pharmacokinetic parameters of this compound in comparison to its parent compound, boceprevir, and the clinically approved Mpro inhibitor, nirmatrelvir.

Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Mpro and Antiviral Efficacy

| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | Viral Strain/Variant | Reference |

| This compound | WT Mpro | Enzymatic | 0.29 | - | - | - | [12] |

| WT Replicon | Replicon | - | 15 | - | - | [13] | |

| SARS-CoV-2 | Antiviral | - | 100 | Huh7.5.1-ACE2-TMPRSS2 | WA1 | [5] | |

| SARS-CoV-2 | Antiviral | - | 120 | A549-ACE2 | WA1 | [5] | |

| Mpro S144A | Enzymatic | - | - | - | - | [12] | |

| Mpro E166V | Enzymatic | 113 | - | - | - | [12] | |

| Replicon S144A | Replicon | - | 9.8 | - | - | [13] | |

| Replicon E166V | Replicon | - | 213 | - | - | [13] | |

| Nirmatrelvir | WT Mpro | Enzymatic | 4.6 | - | - | - | [12] |

| WT Replicon | Replicon | - | 26 | - | - | [13] | |

| SARS-CoV-2 | Antiviral | - | 4.4 (µM) | VeroE6 | Original | [14] | |

| SARS-CoV-2 | Antiviral | - | 80 (nM) | A549-hACE2 | Original | [14] | |

| Mpro S144A | Enzymatic | 54 | - | - | - | [12] | |

| Mpro E166V | Enzymatic | 13000 | - | - | - | [12] | |

| Replicon S144A | Replicon | - | 111 | - | - | [13] | |

| Replicon E166V | Replicon | - | 3777 | - | - | [13] | |

| Boceprevir | WT Mpro | Enzymatic | 4100 | - | - | - | [6] |

| SARS-CoV-2 | Antiviral | - | 1900 | - | WA1 | [15] |

Table 2: Comparative Pharmacokinetic Parameters

| Compound | Species | Dosing Route | Dose (mg/kg) | Bioavailability (%) | Cmax (µg/mL) | T1/2 (h) | Reference |

| This compound | Mouse | p.o. | 40 | 27 | - | - | [5] |

| Mouse | i.v. | 20 | - | - | - | [5] | |

| Nirmatrelvir | Human | p.o. (with Ritonavir) | 300/100 | - | 8.31 | - | [16] |

| Human (Renal Impairment) | p.o. (with Ritonavir) | 100/100 | - | 1.48 (severe) | - | [17] | |

| Boceprevir | Human | p.o. | 400 | - | 0.161 (severe hepatic impairment) | ~3.4 | [18] |

| Rat | p.o. | - | 24-34 | - | 4.2 | [19] |

Experimental Protocols

FRET-Based SARS-CoV-2 Mpro Inhibition Assay

This assay measures the enzymatic activity of Mpro through the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)

-

Assay Buffer: 20 mM HEPES, 1 mM EDTA, 1 mM TCEP, pH 7.3

-

Test compounds (this compound, etc.) dissolved in DMSO

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO.

-

Add 20 µL of Mpro solution (final concentration ~50 nM in assay buffer) to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~20 µM in assay buffer) to all wells.

-

Immediately begin monitoring the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30-60 minutes.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based SARS-CoV-2 Antiviral Assay

This assay determines the ability of a compound to inhibit viral replication in a cellular context.

Materials:

-

Huh7.5.1-ACE2-TMPRSS2 or A549-ACE2 cells

-

SARS-CoV-2 viral stock (e.g., WA1 strain)

-

Complete cell culture medium

-

Test compounds

-

96-well plates

-

Reagents for quantifying viral RNA (qRT-PCR) or cytopathic effect (CPE).

Protocol:

-

Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, quantify the extent of viral replication. This can be done by:

-

qRT-PCR: Extracting RNA from the cell supernatant or cell lysate and quantifying viral RNA levels.

-

CPE Assay: Visually scoring the cytopathic effect or using a cell viability assay (e.g., CellTiter-Glo).

-

-

Determine the EC50 values by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

-

In parallel, assess compound cytotoxicity (CC50) in uninfected cells to determine the selectivity index (CC50/EC50).

Mandatory Visualizations

Structure-Guided Development of this compound from Boceprevir

Caption: Development of this compound from boceprevir.

Experimental Workflow for Mpro Inhibitor Evaluation

Caption: Workflow for evaluating Mpro inhibitors.

Conclusion

This compound represents a successful example of structure-guided drug design, transforming a moderately active repurposed drug, boceprevir, into a highly potent and specific inhibitor of the SARS-CoV-2 main protease. Its picomolar affinity, excellent cellular potency, oral bioavailability, and, notably, its retained activity against key nirmatrelvir-resistant mutants, position this compound as a promising next-generation therapeutic candidate for COVID-19. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and development of this compound and other novel boceprevir derivatives as effective antiviral agents against current and future coronavirus threats.

References

- 1. Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor | RTI [rti.org]

- 2. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. | BioGRID [thebiogrid.org]

- 4. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Finding potential inhibitors for Main protease (Mpro) of SARS-CoV-2 through virtual screening and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally occurring mutations of SARS-CoV-2 main protease confer drug resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Replication Capacity and Susceptibility of Nirmatrelvir-Resistant Mutants to Next-Generation Mpro Inhibitors in a SARS-CoV-2 Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nirmatrelvir-resistant SARS-CoV-2 variants with high fitness in an infectious cell culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target Attainment and Population Pharmacokinetics of Nirmatrelvir/Ritonavir in Critically Ill Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population Pharmacokinetics and Dosing Regimen Analysis of Nirmatrelvir in Chinese Patients with COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]

- 19. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

Unveiling the Antiviral Potential of ML2006a4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML2006a4 has emerged as a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, with a primary focus on its well-documented activity against SARS-CoV-2. The document details its mechanism of action, presents quantitative antiviral data, outlines key experimental protocols, and illustrates the relevant biological pathways. While the high conservation of the Mpro target across coronaviruses suggests a potential for broader activity, current public data predominantly supports its efficacy against SARS-CoV-2 and its variants.

Introduction

The global health landscape has been profoundly shaped by viral pandemics, underscoring the urgent need for effective and broadly active antiviral therapeutics. This compound is a novel small molecule inhibitor that has demonstrated significant promise in combating SARS-CoV-2, the causative agent of COVID-19. Developed through structure-guided modifications of the hepatitis C virus protease inhibitor boceprevir, this compound exhibits picomolar affinity for the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro)[1][2]. Its mechanism of action, centered on the inhibition of this essential viral enzyme, disrupts the viral life cycle, thereby preventing viral replication. This guide synthesizes the available technical data on this compound to serve as a resource for the scientific community.

Mechanism of Action

The primary antiviral activity of this compound stems from its potent and specific inhibition of the SARS-CoV-2 main protease (Mpro).

Inhibition of Viral Polyprotein Processing

The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex. Mpro is responsible for the majority of these cleavage events. This compound, as a ketoamide-based inhibitor, forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. This irreversible binding inactivates the enzyme, preventing the processing of the viral polyproteins and halting the formation of a functional replication complex, thereby inhibiting viral replication.

Figure 1: Mechanism of Mpro Inhibition by this compound.

Modulation of Host Innate Immune Responses

Recent studies have indicated that the SARS-CoV-2 main protease can interfere with the host's innate immune signaling pathways, thereby dampening the antiviral response. Mpro has been shown to cleave host proteins involved in pathways such as RIG-I-like receptor (RLR) signaling and cGAS-STING signaling, which are crucial for the production of type I interferons. Furthermore, Mpro may suppress the activation of the NF-κB pathway and the NLRP3 inflammasome, both key components of the inflammatory response. By inhibiting Mpro, this compound is predicted to prevent this viral-mediated immune suppression, thus restoring the host's natural antiviral defenses. It is important to note that this compound has not been shown to directly interact with these pathways; its effect is a downstream consequence of Mpro inhibition.

Figure 2: Downstream Effects of Mpro Inhibition on Host Signaling.

Antiviral Spectrum and Potency

The antiviral activity of this compound has been primarily evaluated against SARS-CoV-2. The high degree of conservation of the main protease among coronaviruses suggests that this compound may have a broader spectrum of activity against other members of this viral family, including SARS-CoV-1, MERS-CoV, and common cold coronaviruses; however, specific experimental data for these viruses is not yet widely available.

Quantitative In Vitro Antiviral Activity

The potency of this compound has been quantified through various in vitro assays, with key metrics being the half-maximal inhibitory concentration (IC50) against the Mpro enzyme and the half-maximal effective concentration (EC50) in cell-based viral replication assays.

| Assay Type | Target | Value | Cell Line | Reference |

| Enzymatic Assay | SARS-CoV-2 Mpro | Picomolar IC50 | - | [3] |

| Antiviral Assay | SARS-CoV-2 | 100 nM EC50 | Huh7.5.1-ACE2-TMPRSS2 | [3] |

| Antiviral Assay | SARS-CoV-2 | 120 nM EC50 | A549-ACE2 | [3] |

Activity Against SARS-CoV-2 Variants of Concern

A significant advantage of this compound is its retained or even improved activity against SARS-CoV-2 variants that have developed resistance to other Mpro inhibitors like nirmatrelvir. This suggests that this compound may be a more durable therapeutic option in the face of ongoing viral evolution.

| Nirmatrelvir-Resistant Mutant | This compound Fold Change in EC50 (vs. Wild-Type) | Reference |

| Data for specific mutations is not yet publicly available in a consolidated format. | Reported to be less sensitive to several resistance-conferring mutations. | [1][2] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating SARS-CoV-2 infections.

| Animal Model | Dosage | Key Findings | Reference |

| BALB/c mice (SARS-CoV-2 infected) | 40 mg/kg, p.o., twice daily for 4 days | Ameliorated SARS-CoV-2 infection, exhibited viral inhibitory and lung protective efficacy with minimal toxicity. Reduced inflammation and respiratory epithelial injury, improved epithelial regeneration, and increased survival rates. | [3] |

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the antiviral activity of this compound.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow:

Figure 3: Workflow for Mpro FRET-based Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant SARS-CoV-2 Mpro is diluted to a final concentration (e.g., 20 nM) in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA).

-

A FRET-based peptide substrate containing a cleavage site for Mpro is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared in DMSO and then further diluted in the assay buffer.

-

-

Assay Procedure:

-

The Mpro enzyme solution is pre-incubated with the various concentrations of this compound in a microplate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FRET substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

-

The percentage of inhibition for each this compound concentration is determined relative to a no-inhibitor control.

-

The IC50 value is calculated by fitting the dose-response data to a suitable nonlinear regression model.

-

Antiviral Activity Assay (Cell-based)

This assay determines the ability of this compound to inhibit viral replication in a cellular context.

Workflow:

Figure 4: Workflow for Cell-based Antiviral Assay.

Methodology:

-

Cell Culture:

-

A susceptible cell line (e.g., Huh7.5.1-ACE2-TMPRSS2 or A549-ACE2) is seeded into 96-well plates and allowed to adhere overnight.

-

-

Compound Treatment and Infection:

-

The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

-

Incubation and Quantification:

-

The infected plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48 to 72 hours).

-

The extent of viral replication is quantified using various methods, such as:

-

qRT-PCR: Measures the amount of viral RNA in the cell supernatant or lysate.

-

Cytopathic Effect (CPE) Reduction Assay: Visually scores the reduction in virus-induced cell death.

-

Reporter Virus Assay: Uses a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein) to quantify infection levels.

-

-

-

Data Analysis:

-

The percentage of viral inhibition for each concentration of this compound is calculated relative to an untreated virus control.

-

The EC50 value is determined by fitting the dose-response curve using a nonlinear regression model.

-

A parallel cytotoxicity assay is typically performed to determine the 50% cytotoxic concentration (CC50), allowing for the calculation of the selectivity index (SI = CC50/EC50).

-

Conclusion

This compound is a highly potent inhibitor of the SARS-CoV-2 main protease with demonstrated in vitro and in vivo efficacy. Its mechanism of action, involving the disruption of viral polyprotein processing, is well-defined. Furthermore, by inhibiting Mpro, this compound likely counteracts the virus's ability to suppress key host innate immune signaling pathways. A critical advantage of this compound is its resilience against mutations that confer resistance to other Mpro inhibitors. While its activity against other coronaviruses is anticipated due to the conserved nature of its target, further research is required to fully elucidate its broad-spectrum potential. The data presented in this guide underscore the significant promise of this compound as a valuable therapeutic agent in the ongoing effort to combat COVID-19 and potentially future coronavirus outbreaks.

References

ML2006a4: A Deep Dive into Covalent Inhibition of SARS-CoV-2 Main Protease

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global pursuit of effective therapeutics against SARS-CoV-2 has led to the development of numerous antiviral agents. Among these, inhibitors of the main protease (Mpro or 3CLpro), a critical enzyme for viral replication, have shown significant promise. This technical guide provides a comprehensive analysis of ML2006a4, a potent Mpro inhibitor, with a specific focus on its covalent mechanism of action.

Executive Summary

This compound is a picomolar-affinity inhibitor of the SARS-CoV-2 main protease developed through structure-guided modifications of the hepatitis C virus (HCV) protease inhibitor boceprevir.[1][2] It is an orally bioavailable compound that has demonstrated significant antiviral activity in preclinical models.[1][3] A key feature of this compound is its ketoamide warhead, which engages in a covalent interaction with the catalytic cysteine residue of Mpro, leading to potent and durable inhibition.[1] This covalent mechanism contributes to its high affinity and extended residence time compared to some non-covalent inhibitors.[1]

Covalent vs. Non-covalent Inhibition: The Case of this compound

The interaction between an inhibitor and its target enzyme can be broadly classified as either covalent or non-covalent. Non-covalent inhibitors bind through weaker forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to a reversible association. In contrast, covalent inhibitors form a stable chemical bond with the target, often resulting in irreversible or slowly reversible inhibition.[4]

This compound is a covalent inhibitor .[1][2][5] Its design was inspired by boceprevir, a known covalent inhibitor of HCV protease.[1][2] The ketoamide reactive group in this compound is crucial for its mechanism of action, forming a covalent adduct with the catalytic cysteine (Cys145) in the Mpro active site.[5] This covalent bond formation is a hallmark of its inhibitory activity and a key differentiator from non-covalent Mpro inhibitors.[6]

The covalent nature of this compound's binding offers several advantages, including:

-

High Potency: The formation of a stable covalent bond contributes to its picomolar affinity for Mpro.[1]

-

Extended Residence Time: The this compound adduct with Mpro exhibits a half-life of over 5 hours, significantly longer than that of non-covalent inhibitors like nirmatrelvir (<2 minutes).[1] This prolonged engagement with the target can lead to a more sustained antiviral effect.

-

Reduced Sensitivity to Resistance Mutations: this compound has shown reduced sensitivity to certain Mpro mutations that confer resistance to other inhibitors like nirmatrelvir and ensitrelvir.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparative compounds.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Ki | EC50 | Cell Line |

| This compound | SARS-CoV-2 Mpro | - | 0.26 nM[1] | 100 nM[3] | Huh7.5.1++ |

| This compound | SARS-CoV-2 Mpro | - | - | 120 nM[3] | A549-ACE2 |

| Nirmatrelvir (NTV) | SARS-CoV-2 Mpro | - | 4.5 nM[1] | - | - |

| Ensitrelvir (ETV) | SARS-CoV-2 Mpro | - | 4.5 nM[1] | - | - |

| Boceprevir (BPV) | SARS-CoV-2 Mpro | 6.2 µM[1] | - | - | - |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Dosing | Species |

| Oral Bioavailability (F) | 27%[1] | 40 mg/kg (p.o.) | Mouse |

| Oral Bioavailability (F) with Ritonavir | 115%[1] | 20 mg/kg (p.o.) | Mouse |

| Plasma Clearance (Cpl) | 39 mL/min/kg[3] | 20 mg/kg (i.v.) | Mouse |

| Volume of Distribution (Vss) | 0.66 L/kg[3] | 20 mg/kg (i.v.) | Mouse |

Table 3: In Vitro Cytotoxicity

| Compound | CC50 | Cell Line |

| This compound | > 100 µM[1] | Not Specified |

Signaling Pathway: Inhibition of SARS-CoV-2 Replication

The primary function of the SARS-CoV-2 main protease (Mpro) is the cleavage of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs). These NSPs are essential for the formation of the viral replication and transcription complex (RTC), which is responsible for replicating the viral RNA genome and transcribing subgenomic RNAs for the production of viral structural proteins. By inhibiting Mpro, this compound disrupts this critical step in the viral life cycle, thereby blocking viral replication.

References

- 1. An orally bioavailable SARS-CoV-2 main protease inhibitor exhibits improved affinity and reduced sensitivity to mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An orally bioavailable SARS-CoV-2 main protease inhibitor exhibits improved affinity and reduced sensitivity to mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of ML2006a4

For Researchers, Scientists, and Drug Development Professionals

Introduction